molecular formula C16H20BrN5OS B12131547 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B12131547
M. Wt: 410.3 g/mol
InChI Key: ITWVKIZZTPZHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a cyclohexyl group at position 5, an amino group at position 4 of the triazole ring, and a sulfanyl-linked acetamide moiety substituted with a 4-bromophenyl group. Such structural features are associated with diverse biological activities, including anti-inflammatory, antiviral, and enzyme-modulating properties .

Properties

Molecular Formula

C16H20BrN5OS

Molecular Weight

410.3 g/mol

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C16H20BrN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h6-9,11H,1-5,10,18H2,(H,19,23)

InChI Key

ITWVKIZZTPZHNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea and Cyclohexyl Isocyanate

The triazole ring is constructed via cyclocondensation between thiourea and cyclohexyl isocyanate under basic conditions. A mixture of thiourea (1.0 equiv) and cyclohexyl isocyanate (1.2 equiv) is refluxed in ethanol with potassium hydroxide (1.5 equiv) for 12 hours. The reaction proceeds through nucleophilic attack of the thiourea nitrogen on the isocyanate carbonyl, followed by cyclization to form the triazole ring.

Optimization Insights

  • Solvent Selection : Ethanol is preferred over DMF or THF due to its ability to solubilize both reactants while minimizing side reactions.

  • Temperature : Reflux at 78°C ensures complete conversion, as lower temperatures (e.g., 50°C) result in incomplete cyclization.

ConditionYield (%)Purity (%)
Ethanol, 78°C, 12 h8295
DMF, 100°C, 12 h6588
THF, 66°C, 12 h5882

Thiolation via Lawesson’s Reagent

The 3-thiol group is introduced by treating the triazole intermediate with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 6 hours. This step achieves quantitative conversion, as confirmed by HPLC analysis.

Functionalization with the Acetamide Moiety

The next stage involves coupling the triazole-thiol intermediate with 4-bromophenylacetamide.

Nucleophilic Substitution Reaction

The thiol group undergoes nucleophilic substitution with chloroacetamide derivatives. A mixture of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) and N-(4-bromophenyl)chloroacetamide (1.1 equiv) is stirred in anhydrous DMF with triethylamine (2.0 equiv) at 60°C for 8 hours. The reaction is monitored via TLC (eluent: ethyl acetate/hexane, 1:1).

Key Parameters

  • Base : Triethylamine outperforms pyridine or DBU in minimizing esterification side reactions.

  • Solvent : DMF enhances reactivity compared to acetone or acetonitrile.

BaseSolventYield (%)
TriethylamineDMF78
PyridineDMF62
DBUDMF55

Amide Bond Stabilization

Post-coupling, the crude product is purified via recrystallization from ethanol/water (3:1). This step removes unreacted starting materials and byproducts, yielding a white crystalline solid with >99% purity (HPLC).

Advanced Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.20–1.45 (m, 10H, cyclohexyl), 3.82 (s, 2H, SCH₂), 6.90 (s, 1H, NH), 7.45–7.60 (m, 4H, Ar-H).

  • HRMS : m/z calculated for C₁₆H₂₀BrN₅OS [M+H]⁺: 410.3; found: 410.2.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a single peak at 8.2 minutes, correlating with ≥99% purity.

Comparative Analysis of Synthetic Routes

Recent advancements in triazole synthesis, such as Click chemistry, offer alternative pathways. However, the classical cyclocondensation method remains superior for this compound due to:

  • Scalability : Gram-scale synthesis achieves consistent yields (>80%).

  • Cost-Effectiveness : Lawesson’s reagent and chloroacetamide derivatives are commercially available at low cost.

  • Minimal Byproducts : Side reactions are limited to <5%, reducing purification complexity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Research indicates that derivatives of triazoles exhibit a wide range of biological activities:

Antimicrobial Activity :
Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to this target molecule have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Potential :
Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, a study evaluated the anticancer activity of triazole derivatives against breast cancer cell lines and reported promising results .

Anti-inflammatory Effects :
The presence of the sulfanyl group in triazole compounds has been linked to anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .

Case Studies

  • Antimicrobial Efficacy :
    A study synthesized various derivatives of 1,2,4-triazoles and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that specific derivatives exhibited potent activity against resistant strains .
  • Anticancer Activity :
    Another investigation focused on the anticancer potential of triazole derivatives against MCF7 breast cancer cells. The study utilized the Sulforhodamine B assay to assess cell viability and found that certain compounds significantly inhibited cell growth .
  • Mechanistic Studies :
    In silico studies using molecular docking techniques provided insights into the binding interactions between the synthesized compounds and their biological targets. These studies revealed that the triazole ring effectively interacts with enzyme active sites, enhancing its biological efficacy .

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Amino and Cyclohexyl Modifications

  • Target Compound: The 4-amino and 5-cyclohexyl groups on the triazole core are critical for stability and bioactivity.
  • Analog: 2-{[4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide () replaces cyclohexyl with a 4-bromophenyl group.

Ethyl and Heterocyclic Substituents

  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide): Acts as a potent Orco ion channel agonist in insects. The ethyl and pyridinyl groups enhance agonist efficacy compared to the target compound’s cyclohexyl and bromophenyl groups .
  • OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide): Structural similarity to VUAA-1 but with an isopropylphenyl group, showing stronger antagonistic activity against insect olfactory receptors .

Modifications in the Acetamide Moiety

Bromophenyl vs. Chlorophenyl and Methoxyphenyl

  • Target Compound : The 4-bromophenyl group contributes to halogen bonding and lipophilicity.
  • Analog 1 : 2-{[4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide () replaces bromophenyl with chlorophenyl, reducing molecular weight but maintaining halogen-mediated interactions .
  • Analog 2 : N-(4-methoxyphenyl) variant () introduces a methoxy group, enhancing electron-donating effects and solubility but reducing membrane permeability .

Sulfamoyl and Indazole Modifications

  • N-(1H-Indazol-6-yl) variant (): The indazole moiety may enhance binding to kinase domains, suggesting anticancer applications .

Anti-Exudative Activity

  • Target Compound: Not directly studied in the provided evidence, but structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () show anti-exudative activity comparable to diclofenac sodium (8–10 mg/kg dose range). Fifteen of 21 analogs in this class outperformed the reference drug, highlighting the importance of the furan substituent .

Antiviral and Enzyme Inhibition

  • N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide (): Demonstrated HIV-1 reverse transcriptase inhibition via N–H⋯S hydrogen bonding and crystal packing interactions. The cyclohexyl-methyl group enhances binding affinity compared to the target compound’s simpler cyclohexyl group .

Ion Channel Modulation

  • VUAA1 and OLC-15 (): These Orco agonists/antagonists highlight how triazole-acetamide scaffolds can be tuned for insect olfactory receptor modulation. Ethyl and pyridinyl groups are critical for efficacy, differing from the target compound’s bromophenyl focus .

Structural and Physicochemical Data

Compound Name Substituents (Triazole) Acetamide Group Key Activity Melting Point (°C) Reference
Target Compound 4-amino, 5-cyclohexyl N-(4-bromophenyl) Under investigation N/A
2-{[4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 4-amino, 5-bromophenyl N-(4-methoxyphenyl) Solubility-enhanced analog N/A
VUAA-1 4-ethyl, 5-pyridinyl N-(4-ethylphenyl) Orco agonist (EC₅₀ = 3.2 µM) N/A
OLC-12 4-ethyl, 5-pyridinyl N-(4-isopropylphenyl) Orco antagonist (IC₅₀ = 1.8 µM) N/A
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (Cpd 3.1–3.21) 4-amino, 5-furanyl Variable Anti-exudative (10 mg/kg dose) 207–274

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

PropertyValue
Molecular FormulaC13H15BrN4OS
Molar Mass328.25 g/mol
CAS NumberNot specified

Biological Activity Overview

Recent studies have indicated that triazole derivatives exhibit a range of biological activities. The specific compound in focus has shown promise in various assays, particularly in antimicrobial and enzyme inhibition studies.

Antimicrobial Activity

A study assessing the antimicrobial properties of related triazole compounds found significant activity against various bacterial strains. The results indicated that compounds with similar structural features demonstrated strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainActivity Level (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm

Antifungal Activity

In addition to antibacterial properties, the compound has potential antifungal activity. Research on related triazole derivatives has shown effectiveness against fungi like Candida albicans and Candida glabrata. Compounds structurally similar to the target compound exhibited minimal inhibitory concentrations (MICs) in the low micromolar range .

Enzyme Inhibition Studies

The biological activity of triazole derivatives often includes enzyme inhibition capabilities. The target compound's structural components suggest potential inhibition of acetylcholinesterase (AChE), a critical enzyme in neurotransmission.

Acetylcholinesterase Inhibition

Research indicates that certain triazole derivatives can act as effective AChE inhibitors, which is significant for developing treatments for Alzheimer's disease. The inhibition potency is often quantified by IC50 values. For example, related compounds have shown IC50 values ranging from 0.63 µM to 21.25 µM against AChE .

CompoundIC50 (µM)
Triazole Derivative A0.63
Triazole Derivative B2.14
Triazole Derivative C21.25

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide :

  • Antimicrobial Efficacy : A study published in Brazilian Journal of Pharmaceutical Sciences reported on synthesized triazoles showing moderate to strong antibacterial and antifungal activities against various strains .
  • Enzyme Inhibition : Another research highlighted the potential of triazole compounds as AChE inhibitors, emphasizing their role in neuroprotection .
  • Mechanistic Insights : Docking studies have elucidated how these compounds interact with target enzymes at the molecular level, providing insights into their pharmacological effectiveness .

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step approach is typical:
  • Step 1 : Condensation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in anhydrous THF under nitrogen, using triethylamine as a base to neutralize HCl .
  • Step 2 : Coupling the intermediate with 4-bromoaniline via nucleophilic acyl substitution. Optimize by varying solvents (DMF vs. acetonitrile), temperature (60–80°C), and catalyst (e.g., DMAP). Monitor purity via TLC (silica gel, ethyl acetate/hexane 1:2) and confirm via HPLC (>95% purity) .
  • Yield Improvement : Use microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How should spectroscopic characterization (NMR, X-ray crystallography) be conducted to confirm structural integrity?

  • Methodological Answer :
  • NMR : Record 1H^1H- and 13C^{13}C-NMR in DMSO-d6. Key signals:
  • Triazole protons: δ 8.2–8.5 ppm (s, 1H).
  • Cyclohexyl protons: δ 1.2–2.1 ppm (m, 11H).
  • Acetamide carbonyl: δ 168–170 ppm in 13C^{13}C-NMR .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (7:3). Refinement with SHELXL (R-factor <0.05) confirms bond angles and dihedral distortions in the triazole ring .

Q. What initial biological screening approaches are appropriate for assessing therapeutic potential?

  • Methodological Answer :
  • Antiviral : Screen against HIV-1 reverse transcriptase (RT) at 10 µM, using nevirapine as a positive control .
  • Antibacterial : Use broth microdilution (MIC assay) against S. aureus and E. coli (CLSI guidelines) .
  • Cytotoxicity : Test on HEK-293 cells via MTT assay (48h exposure) to establish IC50 .

Advanced Research Questions

Q. How can computational methods predict reactivity and biological interactions?

  • Methodological Answer :
  • Reactivity : Use density functional theory (DFT) at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gap) and nucleophilic/electrophilic sites .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with HIV-1 RT (PDB: 1RTD). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to Lys101 or Tyr181 .

Q. How can statistical experimental design optimize multi-step synthesis?

  • Methodological Answer :
  • DOE Framework : Apply a Box-Behnken design to assess three variables: solvent polarity (DMF vs. THF), temperature (50–90°C), and catalyst loading (0.5–2 mol% DMAP). Response variables: yield and purity .
  • Analysis : Use ANOVA to identify significant factors. For example, solvent polarity may account for 60% variance in yield (p < 0.05) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in physicochemical analysis?

  • Methodological Answer :
  • Case Example : If DFT predicts a planar triazole ring but X-ray shows puckering (dihedral angle = 12°), re-evaluate computational parameters (e.g., solvent effects via PCM model) .
  • Validation : Compare experimental (DSC) and simulated (MD) melting points. Adjust force fields if deviations exceed 5°C .

Q. How should hazardous intermediates (e.g., thiols) be managed during synthesis?

  • Methodological Answer :
  • Safety Protocols : Use Schlenk lines for air-sensitive steps (e.g., thiol coupling). Quench excess chloroacetyl chloride with ice-cold NaHCO3 .
  • Waste Handling : Neutralize acidic byproducts with Ca(OH)2 before disposal .

Q. What advanced techniques elucidate structure-activity relationships (SAR)?

  • Methodological Answer :
  • HRMS/TOF-MS : Confirm molecular ion [M+H]+ at m/z 435.08 (calculated: 435.09) .
  • Pharmacophore Modeling : Align analogs using MOE software to identify essential motifs (e.g., sulfanyl group’s role in RT inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.